2-(3-氟苄氧基)-3-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

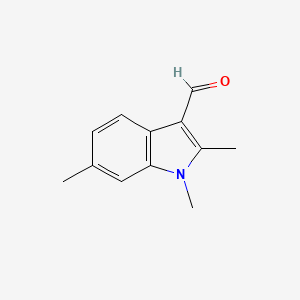

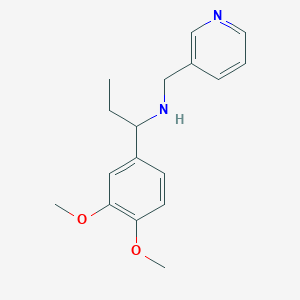

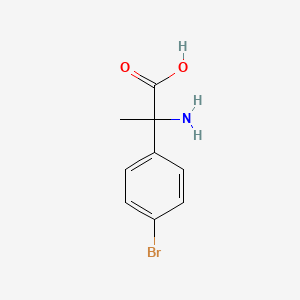

“2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde” is a chemical compound . It is also known as “2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde” in English .

Molecular Structure Analysis

The molecular formula of “2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde” is C15H13FO3 . The average mass is 260.260 Da and the monoisotopic mass is 260.084869 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde” include a density of 1.2±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a flash point of 172.7±21.6 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .科学研究应用

Central Nervous System Disorders

This compound has been explored for its potential in treating various central nervous system disorders. It may act as a precursor in synthesizing molecules that can serve as anti-epileptic, anti-Parkinson, neuroprotective, antidepressant, antispastic, and/or hypnotic agents .

Analgesic Applications

Research suggests that derivatives of this compound could be used in the development of analgesics for chronic pain, neuropathic pain, and severe headache conditions, including migraine and cluster headaches .

Neurodegenerative Diseases

The compound’s derivatives may hold promise for the treatment and/or prophylaxis of neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .

Psychiatric Disorders

There is potential for applications in psychiatric disorders, including schizophrenia, obsessive-compulsive disorders, psychosis, bipolar disorder, and Tourette’s syndrome, due to the compound’s influence on neurotransmitter systems .

Cognitive Disorders

“2-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde” could be used to synthesize treatments for cognitive disorders, including autism, dyslexia, attention deficit hyperactivity disorder, and age-associated cognitive decline .

Addictive Disorders

The compound may be useful in creating treatments for addictive disorders, addressing issues such as drug abuse, severe alcoholism, and reward deficiency syndrome .

Pain Management

Its derivatives could be beneficial in managing various pain conditions, including facial pain, arachnoiditis, and other severe pain syndromes .

Vascular Diseases

There is research into the use of this compound for vascular diseases, potentially aiding in the treatment of conditions like stroke and other circulatory disorders .

作用机制

Target of Action

The compound 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde, also known as Safinamide , primarily targets monoamine oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, Safinamide reduces the degradation of dopamine, thereby increasing its availability in the brain .

Mode of Action

Safinamide acts through a dual mechanism of action: dopaminergic and non-dopaminergic . The dopaminergic action is achieved by inhibiting MAO-B, which leads to an increase in dopamine levels . The non-dopaminergic action is achieved through the inhibition of glutamate release . This dual action helps in managing both motor and non-motor symptoms of diseases like Parkinson’s .

Biochemical Pathways

The increased dopamine levels resulting from the inhibition of MAO-B can help alleviate symptoms of diseases characterized by dopamine deficiency, such as Parkinson’s disease . On the other hand, the inhibition of glutamate release can help manage the overactivity of glutamatergic transmission, which is implicated in several neurological disorders .

Pharmacokinetics

As a small molecule (molecular weight 30234 g/mol), it is chemically and metabolically stable, and water-soluble . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The increase in dopamine levels and the decrease in glutamate activity due to the action of 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde can lead to improvements in both motor functions (such as tremor, bradykinesia, rigidity, and gait) and non-motor symptoms (like pain, mood, and sleep) in diseases like Parkinson’s .

属性

IUPAC Name |

2-[(3-fluorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFKYPAPARPUJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390396 |

Source

|

| Record name | 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |

CAS RN |

588696-81-5 |

Source

|

| Record name | 2-[(3-Fluorophenyl)methoxy]-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluoro-benzyloxy)-3-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)